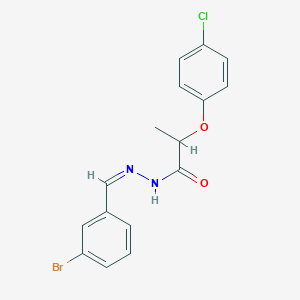
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide, also known as CNPNB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitroaromatic compound that has been used as a substrate for the detection of nitroreductase enzymes. The compound has also been used in the synthesis of other chemical compounds and as a tool in the study of enzyme kinetics.
作用机制
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide is a nitroaromatic compound that can be reduced by nitroreductase enzymes to form a hydroxylamine intermediate. This intermediate can then undergo further reduction to form a nitroso compound, which can react with various nucleophiles such as DNA and proteins. The reaction of the nitroso compound with nucleophiles can result in the formation of adducts, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has been shown to induce DNA damage and cell death in various cell lines. The compound has also been shown to induce oxidative stress and activate various signaling pathways involved in cell survival and apoptosis. N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has been used as a tool to study the mechanisms of DNA damage and cell death induced by nitroaromatic compounds.
实验室实验的优点和局限性
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has several advantages as a tool for scientific research. It is a relatively simple and straightforward compound to synthesize, and it can be used as a substrate for the detection of nitroreductase enzymes in various biological systems. However, N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide also has some limitations. The compound can be toxic to cells at high concentrations, and its use in vivo may not be feasible due to its potential toxicity.
未来方向
There are several future directions for research involving N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide. One area of research could be the development of new prodrugs that can be activated by nitroreductase enzymes using N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide as a substrate. Another area of research could be the development of new methods for the detection of nitroreductase enzymes using N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide as a tool. Additionally, further research could be carried out to investigate the mechanisms of DNA damage and cell death induced by nitroaromatic compounds using N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide as a model compound.
合成方法
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide can be synthesized by the reaction of 2-chloro-4-nitroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide as a yellow crystalline solid. The synthesis of N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.
科学研究应用
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has been used as a substrate for the detection of nitroreductase enzymes in various biological systems. Nitroreductase enzymes are involved in the metabolism of nitroaromatic compounds and play an important role in the activation of prodrugs. N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has been used as a tool to study the kinetics of nitroreductase enzymes and their role in the activation of prodrugs.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-7-10(17(21)22)4-5-12(11)15-13(18)8-2-1-3-9(6-8)16(19)20/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBGMIGNCVGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-nitrophenyl)-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5304473.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)
![2-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5304489.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5304493.png)
![N-[4-(acetylamino)phenyl]-1-piperidinecarboxamide](/img/structure/B5304495.png)



![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)